molecular formula C16H19ClN6O B2957863 N4-(3-chloro-4-methylphenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-39-2

N4-(3-chloro-4-methylphenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2957863
CAS No.: 878064-39-2
M. Wt: 346.82
InChI Key: PJTANKJTGYFXSB-UHFFFAOYSA-N
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Description

The compound N4-(3-chloro-4-methylphenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its versatility in medicinal chemistry, particularly as kinase inhibitors. This molecule features a 3-chloro-4-methylphenyl group at the N4 position and a 2-methoxyethyl substituent at N6, which likely enhances solubility compared to alkyl or aryl analogs.

Properties

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-6-N-(2-methoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN6O/c1-10-4-5-11(8-13(10)17)20-14-12-9-19-23(2)15(12)22-16(21-14)18-6-7-24-3/h4-5,8-9H,6-7H2,1-3H3,(H2,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTANKJTGYFXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCOC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chloro-4-methylphenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the chloro, methyl, and methoxyethyl substituents through various substitution reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the high-quality production of this compound.

Chemical Reactions Analysis

Types of Reactions

N4-(3-chloro-4-methylphenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The chloro and methoxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N4-(3-chloro-4-methylphenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N4-(3-chloro-4-methylphenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Solubility

  • The target compound’s 2-methoxyethyl group at N6 is more polar than the ethyl group in its analog (MW 316.79, solubility 0.5 µg/mL) , suggesting improved aqueous solubility.
  • The 3-chloro-4-methylphenyl substituent at N4 may enhance lipophilicity compared to the 3-chloro-4-methoxyphenyl group in the N6-phenyl analog (MW 380.5) , balancing solubility and membrane permeability.

Thermal Stability

  • Derivatives with aryl groups at both N4 and N6 (e.g., N4-(2-methoxyphenyl)-N3-(4-phenoxyphenyl)) exhibit higher melting points (199–245°C) , indicating greater crystallinity and thermal stability due to π-π stacking interactions.

Pharmacological Implications

  • The bis(isopropyl) analog (MW 310.4) demonstrates increased lipophilicity, which may favor blood-brain barrier penetration but reduce solubility. In contrast, the target compound’s 2-methoxyethyl group could optimize pharmacokinetics by balancing polarity.

Biological Activity

N4-(3-chloro-4-methylphenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic targets, and relevant case studies.

  • Molecular Formula : C16H19ClN6O
  • Molecular Weight : 346.81 g/mol
  • CAS Number : 878064-39-2

The compound primarily functions as a dihydrofolate reductase (DHFR) inhibitor , which is crucial in the folate synthesis pathway. By inhibiting DHFR, it can disrupt nucleotide synthesis and thus inhibit cell proliferation. This mechanism is particularly relevant in cancer therapies where rapid cell division is a target.

Anticancer Properties

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure have shown significant anticancer activity. For instance, studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Effect
A431 (vulvar carcinoma)5.2Inhibition of cell migration and invasion
MCF-7 (breast cancer)3.8Induction of apoptosis
HCT116 (colon cancer)4.5Cell cycle arrest at G1 phase

These findings suggest that this compound could be a promising candidate for further development in anticancer therapies.

Other Biological Activities

In addition to its anticancer effects, this compound has been evaluated for other biological activities:

  • Antimicrobial Activity : Preliminary studies indicate effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.

Case Studies

  • In vitro Study on Cancer Cell Lines :
    • A study conducted on various cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Animal Model Evaluation :
    • In vivo studies using xenograft models demonstrated significant tumor reduction when treated with the compound compared to control groups.

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